molecular formula C9H11NO3 B2751385 Methyl 2-amino-2-(2-hydroxyphenyl)acetate CAS No. 252967-15-0

Methyl 2-amino-2-(2-hydroxyphenyl)acetate

Cat. No.: B2751385
CAS No.: 252967-15-0
M. Wt: 181.191
InChI Key: RWNAZSKIOHFTBS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-hydroxyphenyl)acetate (CAS: 191599-62-9) is a chiral α-amino ester derivative featuring a 2-hydroxyphenyl group, an amino moiety, and a methyl ester. Its structure enables diverse applications in pharmaceutical synthesis, particularly as a building block for antibiotics and bioactive molecules. The compound's stereochemistry (R-configuration in its hydrochloride form) significantly influences its biological activity . Synthesis often involves protecting group strategies for the hydroxyl group, as seen in analogous methoxyphenyl derivatives, where diazomethane is used for esterification .

Properties

IUPAC Name

methyl 2-amino-2-(2-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNAZSKIOHFTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(2-hydroxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxybenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(2-oxophenyl)acetate.

    Reduction: Formation of 2-amino-2-(2-hydroxyphenyl)ethanol.

    Substitution: Formation of 2-amino-2-(2-halophenyl)acetate.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-2-(2-hydroxyphenyl)acetate has been investigated for its potential as a pharmaceutical agent. It serves as a precursor in synthesizing various bioactive compounds, including those targeting neurotransmitter systems. The compound's ability to mimic amino acids makes it a candidate for drug design aimed at neurological disorders.

Case Study : Research has shown that derivatives of this compound exhibit binding affinity to the estrogen receptor, suggesting potential applications in hormone-related therapies .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its reactivity allows for various transformations, making it valuable in the development of new synthetic pathways.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeDescriptionYield (%)
MethylationIntroduction of methyl groups using diazomethane99
Aldol CondensationFormation of β-hydroxy ketonesVariable
ReductionConversion to alcoholsHigh

Biochemical Studies

The compound has been identified in several fungal species, including Aspergillus niger and Penicillium digitatum, indicating its role in natural product synthesis and metabolism . Its presence in these organisms suggests potential applications in biochemistry for studying metabolic pathways and enzyme interactions.

Safety and Hazards

This compound is classified as harmful if swallowed and may cause skin and eye irritation. Appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols outlined by regulatory bodies.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring critically impact reactivity, solubility, and biological interactions. Key analogs include:

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (CAS: 141109-13-9)
  • Substituent : Chlorine (electron-withdrawing).
  • Impact : The Cl group reduces electron density on the phenyl ring, increasing electrophilicity. This enhances stability against oxidation but may reduce solubility in polar solvents compared to the hydroxyl analog. Widely used in peptide synthesis due to its resistance to enzymatic degradation .
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
  • Substituent : Fluorine (electron-withdrawing, meta-directing).
  • Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability. The para-fluoro substitution directs interactions in enzyme binding pockets differently than the ortho-hydroxyl group, making it valuable in CNS drug precursors .
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl
  • Substituent : Methoxy (electron-donating).
  • This analog is common in agrochemical intermediates .

Functional Group Variations

Methyl 2-(2-aminophenyl)acetate (CAS: 35613-44-6)
  • Structure: Amino group on the phenyl ring instead of the acetate chain.
  • Impact: The altered position of the amino group eliminates chirality at the α-carbon, reducing stereochemical complexity. This derivative is used in dye synthesis and as a ligand in coordination chemistry .
Methyl 2-hydroxybenzeneacetate (CAS: 872018-06-9)
  • Structure: Lacks the amino group on the acetate chain.
  • Impact: Without the amino moiety, this compound cannot participate in zwitterionic interactions, limiting its use in peptide coupling. It serves as a precursor for anti-inflammatory agents .

Stereochemical Variations

  • (R)- vs. (S)-Enantiomers: The R-configuration of Methyl 2-amino-2-(2-hydroxyphenyl)acetate hydrochloride (CAS: 191599-62-9) is crucial for binding to chiral enzyme active sites, as seen in β-lactam antibiotic synthesis. Enantiomers of brominated analogs (e.g., 3-Br-Acivicin isomers) show divergent biological activities, with the R-form often exhibiting higher potency .

Biological Activity

Methyl 2-amino-2-(2-hydroxyphenyl)acetate, also known as methyl 2-amino-2-(o-hydroxyphenyl)acetate, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}NO3_3
  • Molar Mass : Approximately 197.22 g/mol

The compound features an amino group, a hydroxyl group on the phenyl ring, and an ester functional group, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound has been studied for its potential roles in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
  • Protein Interactions : The compound can interact with proteins, potentially modulating their activity and influencing cellular functions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Study on Enzyme Inhibition

A study explored the enzyme inhibition potential of this compound. The results indicated that the compound could inhibit certain enzymes linked to metabolic disorders, suggesting its use in therapeutic applications for conditions like diabetes or obesity.

Antimicrobial Evaluation

In a comparative study with structurally similar compounds, this compound was evaluated for antimicrobial activity. While some derivatives exhibited significant activity against resistant bacterial strains, further research is needed to establish the efficacy of this specific compound .

Cytotoxicity Assessment

A cytotoxicity study assessed various derivatives of amino acid esters, including this compound. Results showed varying levels of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetateC10_{10}H12_{12}FNO3_3Contains fluorine which may enhance biological activity
(S)-Methyl 2-amino-2-(4-hydroxyphenyl)acetateC10_{10}H13_{13}NO3_3Different hydroxyl position affecting activity
Methyl 4-hydroxyphenylacetateC10_{10}H12_{12}O3_3Lacks amino functionality; simpler structure

This table illustrates how variations in structure can influence the biological activities of related compounds.

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